(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate
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Overview
Description
(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is an organic compound with the molecular formula C20H18N2O5 It is known for its complex structure, which includes a cyano group, a hydroxy group, and a methoxy group attached to a phenyl ring, as well as an acrylamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:
Formation of the acrylamido intermediate: This involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylamide.
Esterification: The acrylamide intermediate is then esterified with ethyl 4-aminobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoic acid.
Reduction: Formation of ethyl 4-(2-amino-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate.
Substitution: Formation of ethyl 4-(2-cyano-3-(2-hydroxy-5-alkoxyphenyl)acrylamido)benzoate.
Scientific Research Applications
(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-cyano-3-(2-hydroxyphenyl)acrylamido)benzoate: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
Methyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Uniqueness
(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is unique due to the presence of both the cyano and methoxy groups, which provide distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-27-20(25)13-4-6-16(7-5-13)22-19(24)15(12-21)10-14-11-17(26-2)8-9-18(14)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVXBCOFXCJEQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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